5-Ethyl-2-methyl-5-propyltetrahydro-3-furanol
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Overview
Description
5-Ethyl-2-methyl-5-propyltetrahydro-3-furanol is a chemical compound with the molecular formula C10H20O2. It is characterized by a five-membered ring structure containing an oxygen atom, making it a furan derivative. This compound is notable for its unique combination of ethyl, methyl, and propyl groups attached to the tetrahydrofuran ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-5-propyltetrahydro-3-furanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-ethyl-2-methyl-5-propyl-1,4-pentanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the tetrahydrofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale production. Additionally, purification steps like distillation or crystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-5-propyltetrahydro-3-furanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
5-Ethyl-2-methyl-5-propyltetrahydro-3-furanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique odor profile.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-5-propyltetrahydro-3-furanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its sweet, caramel-like aroma and used in the flavor industry.
5-Hydroxy-2(5H)-furanone: Another furan derivative with distinct chemical properties and applications.
Uniqueness
5-Ethyl-2-methyl-5-propyltetrahydro-3-furanol is unique due to its specific combination of ethyl, methyl, and propyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in the fragrance industry.
Properties
CAS No. |
6744-59-8 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
5-ethyl-2-methyl-5-propyloxolan-3-ol |
InChI |
InChI=1S/C10H20O2/c1-4-6-10(5-2)7-9(11)8(3)12-10/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
FTHMNSPIIMRDSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(C(O1)C)O)CC |
Origin of Product |
United States |
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